Ma'iliohydrin

Description

Ma'iliohydrin is a cytotoxic tribrominated chamigrene dibromohydrin isolated from a marine red alga of the genus Laurencia collected in the Philippines . Its structure features a chamigrene skeleton with dibromohydrin functional groups, contributing to its bioactivity. This compound has demonstrated potent cytotoxicity in the National Cancer Institute (NCI) 60-cell line human tumor screen, particularly against the multidrug-resistant NCI/ADR-RES breast cancer cell line .

Properties

Molecular Formula |

C15H22Br2O2 |

|---|---|

Molecular Weight |

394.14 g/mol |

IUPAC Name |

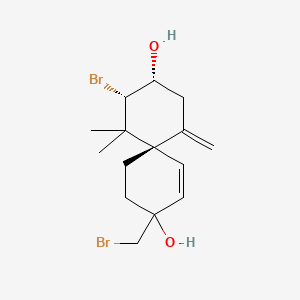

(3R,4S,6S)-4-bromo-9-(bromomethyl)-5,5-dimethyl-1-methylidenespiro[5.5]undec-10-ene-3,9-diol |

InChI |

InChI=1S/C15H22Br2O2/c1-10-8-11(18)12(17)13(2,3)15(10)6-4-14(19,9-16)5-7-15/h4,6,11-12,18-19H,1,5,7-9H2,2-3H3/t11-,12-,14?,15-/m1/s1 |

InChI Key |

SGUDETSEOVUZCJ-MYIUUGPWSA-N |

Isomeric SMILES |

CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(C=C2)(CBr)O)O)Br)C |

Canonical SMILES |

CC1(C(C(CC(=C)C12CCC(C=C2)(CBr)O)O)Br)C |

Synonyms |

Ma'iliohydrin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues from Laurencia Species

Ma'iliohydrin belongs to the chamigrene class of sesquiterpenes, which are characterized by bicyclic frameworks with halogenation patterns that enhance bioactivity. Below is a comparative analysis with similar compounds:

Table 1: Key Structural and Bioactive Features of Chamigrene Derivatives

Key Differences in Bioactivity and Mechanism

- Halogenation Impact: this compound’s tribrominated structure correlates with its enhanced cytotoxicity compared to non-halogenated chamigrenes like scopariol or isorigidol . Bromine atoms likely increase membrane permeability and target binding .

- Resistance Profile: this compound’s efficacy against the drug-resistant NCI/ADR-RES line distinguishes it from other chamigrenes, which are typically screened against non-resistant models .

- Geographical Variation : Compounds from Philippine Laurencia (e.g., this compound) exhibit higher halogenation than Brazilian counterparts (e.g., scopariol), suggesting ecological or genetic influences on biosynthesis .

Research Findings and Limitations

Pharmacological Data

- This compound : Demonstrated broad-spectrum cytotoxicity in the NCI panel, with selective potency against breast cancer (NCI/ADR-RES) . Mechanistic studies suggest apoptosis induction via mitochondrial pathways, though detailed targets remain uncharacterized .

- Scopariol and Isorigidol: Limited to structural elucidation; bioactivity studies are pending .

- Dendroidone : Shows moderate antiproliferative effects but lacks specificity compared to this compound .

Challenges in Comparative Studies

- Data Gaps : Many chamigrenes (e.g., ma’ilione) lack quantitative cytotoxicity metrics, hindering direct comparisons .

- Structural Complexity : Absolute stereochemistry, critical for activity, is only resolved for isorigidol (via X-ray crystallography) , whereas this compound’s configuration requires further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.